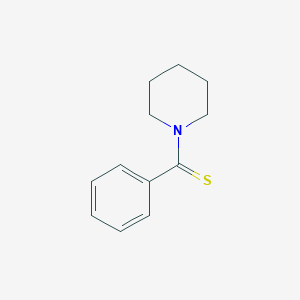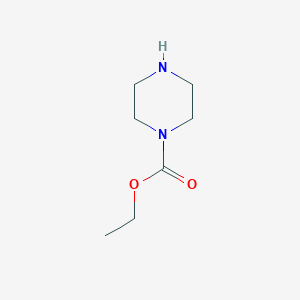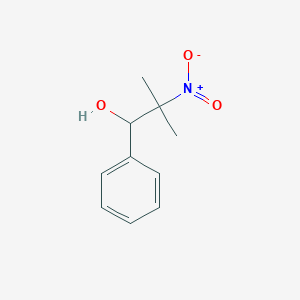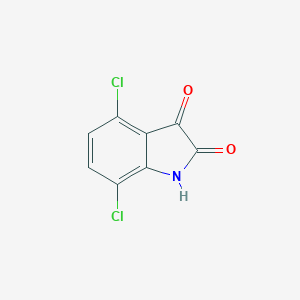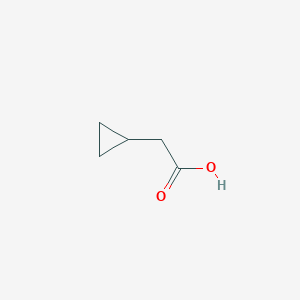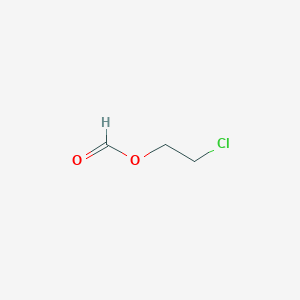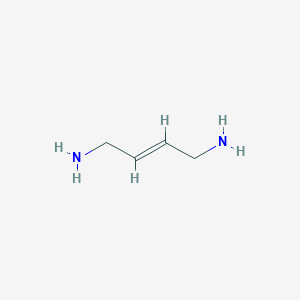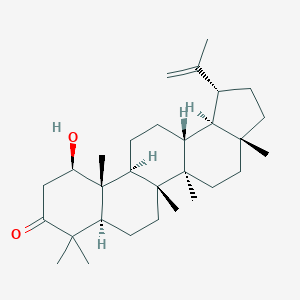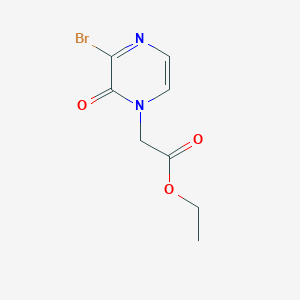
(3-Bromo-2-oxo-2H-pyrazin-1-yl)-acetic Acid Ethyl Ester
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related brominated pyrazole compounds is detailed in the second paper, where a brominated pyrazole derivative is prepared through a multi-step process. This involves nucleophilic substitution, cyclization, esterification, bromination, dehydrogenation, and hydrolysis to yield the final product. The overall yield of the process is reported to be 39.5% . Although the exact synthesis of “(3-Bromo-2-oxo-2H-pyrazin-1-yl)-acetic Acid Ethyl Ester” is not described, similar synthetic strategies involving halogenation and cyclization reactions could potentially be applied.
Molecular Structure Analysis
The structure of the related compounds is confirmed using 1H NMR and MS techniques . These methods are crucial for determining the molecular structure and confirming the identity of synthesized compounds. The presence of bromine in the molecule suggests that it would be amenable to further reactions through nucleophilic substitution or elimination.
Chemical Reactions Analysis
The first paper discusses the reactivity of pyrethrin-like esters, which undergo elimination reactions with tertiary amines to yield cyclopentadienones . This indicates that brominated compounds similar to “(3-Bromo-2-oxo-2H-pyrazin-1-yl)-acetic Acid Ethyl Ester” may also be reactive towards nucleophiles or bases, leading to the formation of different products depending on the reaction conditions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of “(3-Bromo-2-oxo-2H-pyrazin-1-yl)-acetic Acid Ethyl Ester” are not directly reported, the properties of brominated organic compounds generally include higher molecular weights and densities compared to their non-brominated counterparts. The presence of the bromine atom can also influence the boiling and melting points of the compound. The ester and ketone functional groups suggest that the compound would have polar characteristics, affecting its solubility in various solvents.
Applications De Recherche Scientifique
Microbial Ester Production
Research has shown that certain microorganisms can produce organic esters as byproducts when utilizing organic compounds. This has been observed in yeast, particularly the Hansenula species, which are known to yield significant amounts of ester. These esters, like ethyl acetate, are formed under specific conditions, such as limited aeration or as a result of aerobic utilization of ethanol accumulated during the fermentation of glucose. This process and the influence of various environmental factors on ester production have been studied extensively (Tabachnick & Joslyn, 1953).
Esterification and Process Intensification Techniques
Ethyl acetate, a kind of ester, is widely used as a solvent in various industries, including paints, coatings, and pharmaceuticals. Various process intensification techniques have been reviewed to optimize the esterification process for ethyl acetate production. These techniques, such as Reactive distillation and microwave reactive distillation, offer several advantages over traditional processes, including energy savings and reduced capital investment. The influence of various process parameters on the purity and overall production rate of ethyl acetate has been discussed in-depth (Patil & Gnanasundaram, 2020).
Ester-Based Lures in Pest Control
In agricultural settings, certain esters have been found effective as components in lures to attract pest species, optimizing pest control strategies. Research in Hungary, for instance, has demonstrated the field activity of lures containing pear ester and acetic acid for attracting microlepidopteran species, indicating a potential method to optimize female-targeted lures based on these ester components (Jósvai et al., 2016).
Plasticizer Exposure and Health Impact
Studies have explored the environmental exposure of humans to various esters used as plasticizers, such as 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH). Understanding the concentration of these esters' metabolites in the human body can provide insights into the potential health impacts of prolonged exposure to such chemicals used in everyday products (Silva et al., 2013).
Food Safety and Toxicity Concerns
Certain fatty acid esters, like 3-monochloropropane-1,2-diol (3-MCPD esters), have raised food safety concerns due to their potential nephrotoxicity and testicular toxicity. These esters have been detected in various food categories, including refined edible oils and infant formula. Research on these esters covers their detection methods, formation mechanisms, and mitigation strategies, crucial for understanding their impact on food safety and human health (Gao et al., 2019).
Orientations Futures
The future directions in the field of chemical synthesis involve the development of new methods and techniques for the synthesis of complex molecules. For instance, the catalytic reduction of carboxylic acid derivatives has witnessed a rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts .
Propriétés
IUPAC Name |
ethyl 2-(3-bromo-2-oxopyrazin-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O3/c1-2-14-6(12)5-11-4-3-10-7(9)8(11)13/h3-4H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEBOUYDDYVNNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=CN=C(C1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-2-oxo-2H-pyrazin-1-yl)-acetic Acid Ethyl Ester | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chlorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B105632.png)
